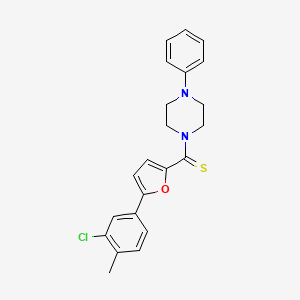
(5-(3-氯-4-甲基苯基)呋喃-2-基)(4-苯基哌嗪-1-基)甲硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a complex organic compound that features a furan ring substituted with a 3-chloro-4-methylphenyl group and a phenylpiperazine moiety
科学研究应用
(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
作用机制
The mechanism of action of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other furan derivatives and phenylpiperazine derivatives. Examples include:
- (5-(3-Chlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- (5-(4-Methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
Uniqueness
The uniqueness of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
生物活性
The compound (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic molecule with potential pharmacological applications. Its structural complexity, characterized by a furan ring and a piperazine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C22H21ClN2OS
- Molecular Weight : 396.9 g/mol
- CAS Number : 941897-12-7
The biological activity of (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is thought to involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The piperazine ring is known for its ability to influence central nervous system (CNS) activity, which may contribute to the compound's pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic properties. The piperazine moiety is commonly associated with these effects due to its interaction with serotonin receptors. Studies have shown that derivatives of phenylpiperazine can enhance serotonin levels in the brain, potentially leading to mood improvement and anxiety reduction.
Neuroprotective Properties
Neuroprotective effects have also been observed in related compounds. For instance, compounds that enhance the release of neurotransmitters like acetylcholine and serotonin have demonstrated neuroprotective capabilities in models of neurodegeneration. This suggests that (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione may similarly protect neuronal cells from damage.
Study 1: Serotonin Receptor Modulation
A study examining the pharmacological profile of similar furan derivatives found that they acted as positive allosteric modulators at serotonin receptors, enhancing receptor activity without direct agonism. This mechanism is critical for developing antidepressants with fewer side effects compared to traditional SSRIs .
Study 2: Neurotransmitter Release
In vivo studies using microdialysis techniques revealed that related compounds could significantly increase levels of neurotransmitters like acetylcholine and serotonin in the hippocampus, a region critical for mood regulation and cognitive function. Such findings support the potential for (5-(3-Chloro-4-methylphenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione to exert similar effects .
Comparative Analysis of Similar Compounds
属性
IUPAC Name |
[5-(3-chloro-4-methylphenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-7-8-17(15-19(16)23)20-9-10-21(26-20)22(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKUYQYDBOORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














